tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-cyanophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-10-8-14(9-11-22)20-16(23)21-15-7-5-4-6-13(15)12-19/h4-7,14H,8-11H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSATGNAUMRMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116205 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[(2-cyanophenyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-17-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[(2-cyanophenyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[[(2-cyanophenyl)amino]carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501116205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-cyanophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of tert-butyl piperidine-1-carboxylate derivatives with substituted phenylurea groups. Key structural analogues include:
Physicochemical Properties
- Solubility: The target compound’s 2-cyanophenyl group reduces aqueous solubility compared to nitro-substituted analogues (e.g., 4-nitrophenyl derivative) due to lower polarity .
- Stability: The Boc group enhances stability under basic conditions, while the ureido linker may hydrolyze under strong acidic conditions. The 2-cyanophenyl group offers moderate steric protection compared to ortho-nitro derivatives .
- Reactivity: The cyano group participates in hydrogen bonding and may act as a bioisostere for nitro or carboxyl groups in drug design, unlike purely electron-withdrawing nitro substituents .
Notes
- Data Limitations : Direct comparative studies on biological activity or pharmacokinetics are sparse. Conclusions are inferred from structural and electronic profiles.
- Commercial Availability: The target compound is less commonly stocked than its 3-cyanophenyl or nitro-substituted analogues, which are available from suppliers like CymitQuimica and Parchem .
- Regulatory Status : Nitro-substituted derivatives may require stricter handling protocols under OSHA guidelines due to toxicity .
Biological Activity
tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 344.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a tert-butyl group and a ureido moiety attached to a cyanophenyl group. The synthesis typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-cyanophenyl isocyanate in solvents like dichloromethane under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator of receptor activity, leading to significant biological effects .
Biological Activity
Research indicates that this compound may exhibit several biological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in metabolic diseases.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Studies
- Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
- Enzyme Inhibition Profile : Another investigation focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value lower than that of known inhibitors, indicating potential use in treating Alzheimer's disease .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that treatment with the compound resulted in reduced neuronal loss and improved cognitive function, supporting its potential as a neuroprotective agent .
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a piperidine-carboxylate precursor with a 2-cyanophenyl urea moiety. Key steps include:
- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis .
- Coupling Reactions: Urea bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Optimization: Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for urea precursors) to minimize side products. Monitor progress via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm the presence of the Boc group (tert-butyl signals at ~1.4 ppm in H NMR) and urea NH protons (~8–10 ppm) .
- HPLC/MS: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and confirm molecular weight (e.g., [M+H]+ at m/z 357.4) .
- Elemental Analysis: Verify C, H, N, and O percentages against theoretical values .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Answer:
- Storage Conditions: Keep in airtight containers at –20°C to prevent hydrolysis of the urea or Boc groups. Desiccate to avoid moisture-induced degradation .
- Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free piperidine or cyanophenyl derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological assay data involving this compound?
Answer: Contradictions may arise from:
- Impurity Interference: Isolate and quantify synthetic byproducts (e.g., de-Boc derivatives) via preparative HPLC .
- Solubility Issues: Optimize assay solvents (e.g., DMSO with <0.1% Tween-80) to ensure compound dissolution and avoid false negatives in cell-based assays .
- Metabolic Instability: Use liver microsome assays to identify metabolic hotspots (e.g., urea bond cleavage) and modify the scaffold (e.g., fluorination of the phenyl ring) .
Q. What computational strategies are effective for predicting the reactivity of the urea moiety in this compound?
Answer:
- DFT Calculations: Model the urea group’s electron density to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to assess hydrogen-bonding stability. Prioritize urea conformers with minimized steric strain .
- Docking Studies: Map the urea’s hydrogen-bonding potential against target proteins (e.g., kinases) using AutoDock Vina .
Q. How can solubility challenges in formulation studies be addressed methodologically?
Answer:
- Co-Solvent Systems: Test blends of PEG-400, ethanol, and Labrasol® to enhance aqueous solubility while maintaining biocompatibility .
- Solid Dispersion: Use spray-drying with polymers (e.g., PVP-VA64) to create amorphous forms with improved dissolution rates .
- Salt Formation: Screen counterions (e.g., HCl, citrate) to increase ionic solubility without compromising urea bond integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
